molecular formula C15H16N2O5 B2493362 4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester CAS No. 328003-82-3

4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester

Cat. No. B2493362
CAS RN: 328003-82-3
M. Wt: 304.302
InChI Key: HKMBPEGQGZEIOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar α-ketoamide derivatives involves the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach, showing clear superiority in terms of purity and yield compared to other methods. This process involves the ring opening of N-acylisatin and subsequent reactions to achieve high-purity derivatives (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, NMR, and elemental analysis, providing detailed insights into their chemical composition and arrangement (El‐Faham et al., 2013). Additionally, density functional theory (DFT) and X-ray diffraction have been employed to confirm the structures and perform conformational analyses of related compounds (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity and functionalization of similar molecules involve nucleophilic catalysis, as observed in the esterification of alcohols by acid anhydrides facilitated by 4-(dialkylamino)pyridines (Spivey & Arseniyadis, 2004). Domino reactions and deconjugative esterification are also notable reactions, enabling the synthesis of functionalized derivatives and highlighting the compound’s versatile reactivity (Gao et al., 2013).

Physical Properties Analysis

The physical properties, including crystal structures and phase behavior, of related compounds have been extensively studied using X-ray crystallography and spectroscopic methods. These studies reveal the compound's solid-state characteristics and polymorphism (Tzimopoulos et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and electronic structure, have been analyzed using quantum computational methods and spectroscopic techniques. Molecular docking investigations further provide insights into the potential biological activities of similar compounds, excluding specific drug applications (Rahuman et al., 2020).

properties

IUPAC Name

ethyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-22-15(21)10-3-5-11(6-4-10)16-12(18)9-17-13(19)7-8-14(17)20/h3-6H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMBPEGQGZEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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